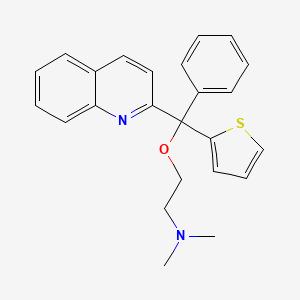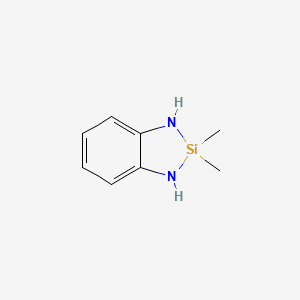
2,2-Dimethyl-2,3-dihydro-1H-1,3,2-benzodiazasilole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-2,3-dihydro-1H-1,3,2-benzodiazasilole is a unique organosilicon compound that features a benzodiazasilole ring structure. This compound is of interest due to its potential applications in various fields, including organic electronics and materials science. The presence of silicon within the heterocyclic ring imparts distinct chemical and physical properties that differentiate it from purely carbon-based analogs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2,3-dihydro-1H-1,3,2-benzodiazasilole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a silane derivative with a suitable diamine in the presence of a catalyst. The reaction conditions often require an inert atmosphere and elevated temperatures to facilitate the formation of the benzodiazasilole ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-2,3-dihydro-1H-1,3,2-benzodiazasilole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The silicon atom in the benzodiazasilole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and alkoxides can be employed under mild conditions.
Major Products
Oxidation: Siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted benzodiazasilole compounds.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-2,3-dihydro-1H-1,3,2-benzodiazasilole has several scientific research applications:
Organic Electronics: It is used as a dopant in organic thin-film transistors and organic light-emitting diodes due to its electron-donating properties.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Chemistry: It serves as a reagent in the synthesis of other organosilicon compounds.
Wirkmechanismus
The mechanism by which 2,2-Dimethyl-2,3-dihydro-1H-1,3,2-benzodiazasilole exerts its effects involves its ability to donate electrons. This property makes it an effective n-type dopant in organic electronics, where it enhances the conductivity of the materials it is incorporated into. The molecular targets include the active sites within the organic semiconductor matrix, where the compound facilitates charge transfer processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar in structure but lacks the silicon atom, resulting in different electronic properties.
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Another related compound used in organic electronics.
Uniqueness
The presence of the silicon atom in 2,2-Dimethyl-2,3-dihydro-1H-1,3,2-benzodiazasilole imparts unique electronic properties that are not observed in its purely carbon-based analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and advanced materials.
Eigenschaften
CAS-Nummer |
18245-90-4 |
|---|---|
Molekularformel |
C8H12N2Si |
Molekulargewicht |
164.28 g/mol |
IUPAC-Name |
2,2-dimethyl-1,3-dihydro-1,3,2-benzodiazasilole |
InChI |
InChI=1S/C8H12N2Si/c1-11(2)9-7-5-3-4-6-8(7)10-11/h3-6,9-10H,1-2H3 |
InChI-Schlüssel |
PRMBDDSEWRBSTI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(NC2=CC=CC=C2N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



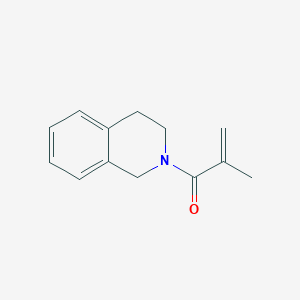
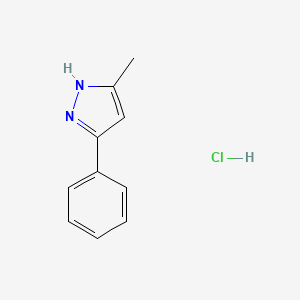

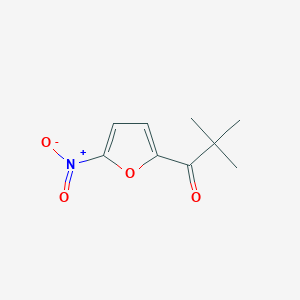


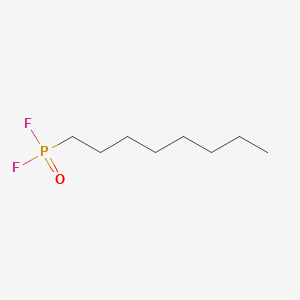
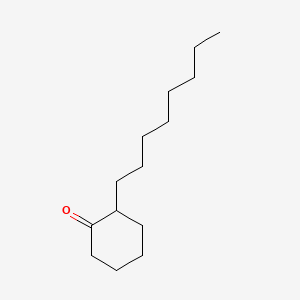



![3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14718630.png)
